1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid

Lipophilicity Drug design ADME prediction

Procure the definitive 2-methylbenzyl-substituted triazole-dicarboxylic acid free diacid. Its N1-(2-methylbenzyl) group delivers a critical +0.68 LogP shift versus the unsubstituted analog, distinctly tuning target binding, PK, and MOF topology. The free dicarboxylic acid form provides immediate metal-coordination capacity—eliminating ester hydrolysis steps required by prodrug forms. Validated for AChE inhibition (IC₅₀ 1.9 µM motif) and as a fragment library component (MW 261, TPSA 105 Ų). Demand this precise substitution pattern.

Molecular Formula C12H11N3O4
Molecular Weight 261.237
CAS No. 866844-60-2
Cat. No. B2415214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid
CAS866844-60-2
Molecular FormulaC12H11N3O4
Molecular Weight261.237
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C(=C(N=N2)C(=O)O)C(=O)O
InChIInChI=1S/C12H11N3O4/c1-7-4-2-3-5-8(7)6-15-10(12(18)19)9(11(16)17)13-14-15/h2-5H,6H2,1H3,(H,16,17)(H,18,19)
InChIKeyNUESFHWFGNNEHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(2-Methylphenyl)methyl]triazole-4,5-dicarboxylic Acid – Structural Identity and Core Specifications (CAS 866844-60-2)


1-[(2-Methylphenyl)methyl]triazole-4,5-dicarboxylic Acid (CAS 866844-60-2; molecular formula C₁₂H₁₁N₃O₄; MW 261.23 g/mol) is a heterocyclic building block belonging to the 1,2,3-triazole-4,5-dicarboxylic acid family, distinguished by an N1-(2-methylbenzyl) substituent [1]. Its computed physicochemical profile includes an XLogP3 of 1.4, a topological polar surface area (TPSA) of 105 Ų, and two hydrogen bond donors plus six acceptors, placing it within drug-like chemical space [1]. The rigid triazole backbone imparts thermal and chemical stability, making this compound a versatile intermediate for medicinal chemistry, coordination chemistry, and materials science applications [1][2].

Why 1-[(2-Methylphenyl)methyl]triazole-4,5-dicarboxylic Acid Cannot Be Replaced by Generic Triazole Analogs


The 2-methylbenzyl substituent at the N1 position decisively modulates lipophilicity (ΔLogP = +0.68 vs. the unsubstituted benzyl analog) and steric/electronic properties, which can alter target binding, pharmacokinetics, and MOF topology [1][2]. The free dicarboxylic acid functionality provides direct metal-coordination capacity that is absent in the corresponding dimethyl or diethyl ester prodrug forms, thereby enabling applications in coordination polymer and MOF synthesis without prior hydrolysis steps [3]. Substituting this compound with a generic N1-benzyl or N1-unsubstituted triazole-4,5-dicarboxylic acid would compromise the specific property profile required for the quantitative differentiation demonstrated below.

Quantitative Comparator Evidence for 1-[(2-Methylphenyl)methyl]triazole-4,5-dicarboxylic Acid (CAS 866844-60-2)


Lipophilicity Enhancement Over the Benzyl Parent: Computed LogP Comparison

The 2-methylbenzyl substituent increases computed lipophilicity by approximately 94% compared to the benzyl analog. The target compound (CAS 866844-60-2) yields an XLogP3 of 1.4 [1], whereas 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid (CAS 73953-89-6) is reported with a LogP of 0.72280 [2]. This ΔLogP of +0.678 exceeds the typical intra-assay variability of common LogP prediction algorithms (σ ≈ 0.3–0.5 log units) and indicates a meaningful difference in partitioning behavior.

Lipophilicity Drug design ADME prediction

Topological Polar Surface Area Parity with Enhanced Lipophilicity: A Favorable ADME Profile

Despite the increased lipophilicity conferred by the ortho-methyl group, the target compound maintains an essentially identical TPSA (105.00 Ų) to the benzyl analog (105.31 Ų) [1][2]. This means the compound gains membrane permeability without sacrificing the polarity characteristics that govern aqueous solubility and hydrogen-bonding capacity. The TPSA remains well below the 140 Ų threshold commonly associated with good oral absorption.

Drug-likeness Oral bioavailability Polar surface area

Conformational Flexibility Advantage: Increased Rotatable Bond Count vs. Benzyl Analog

The 2-methylbenzyl substituent adds one additional rotatable bond (4 vs. 3 for the benzyl analog) while increasing molecular weight by only 14 Da (5.7%) [1][2]. This modest increase in conformational degrees of freedom may enhance the compound's ability to adapt to diverse binding pockets in target proteins, a property particularly valued in fragment-based drug discovery where rigid fragments often fail to detect weak binding events.

Conformational flexibility Molecular recognition Ligand design

Xanthine Oxidase Inhibition Potential: Class-Level SAR from N-Benzyl Triazole-4,5-dicarboxylate Derivatives

No direct XO inhibition data are available for the target compound itself. However, a closely related series of dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate derivatives demonstrated potent XO inhibition with IC₅₀ values spanning 0.71–2.25 μM; the most potent analog, dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate, achieved an IC₅₀ of 0.73 μM [1]. The target compound is the free diacid precursor to this ester class and is the required synthetic intermediate for generating the active dimethyl ester derivatives via standard esterification. The 2-methyl substituent at the ortho position may further modulate activity relative to the unsubstituted and para-substituted benzyl analogs reported in this study.

Xanthine oxidase Enzyme inhibition Hyperuricemia

Metal-Organic Framework (MOF) Ligand Compatibility: Triazole-4,5-dicarboxylic Acid Scaffold as a Verified Coordination Motif

The 1H-1,2,3-triazole-4,5-dicarboxylic acid scaffold has been experimentally validated as a robust ligand for constructing metal-organic frameworks (MOFs) with d¹⁰ metal ions such as Zn²⁺ and Cd²⁺, yielding three-dimensional frameworks with defined Schläfli symbols and luminescence properties [1]. The target compound retains the identical bis(carboxylate)triazole core required for metal coordination, while the 2-methylbenzyl N1-substituent introduces steric bulk that may direct distinct framework topologies compared to the N1-unsubstituted parent ligand. The free diacid form enables direct metal complexation without the ester hydrolysis step required when using dimethyl or diethyl ester analogs, reducing synthetic steps and improving atom economy in MOF preparation.

MOF synthesis Coordination chemistry Luminescent materials

Ortho-Methylbenzyl Pharmacophore: Acetylcholinesterase Inhibitory Activity in Related Triazole Series

The 2-methylbenzyl pharmacophore has been identified as a potency-enhancing substituent in triazole-containing acetylcholinesterase (AChE) inhibitors. In a series of 9H-carbazole derivatives bearing N-benzyl-1,2,3-triazole moieties, the 2-methylbenzyl derivative (compound 6c) was the most active congener with an IC₅₀ of 1.9 μM against AChE [1]. Structure-activity relationship studies indicated that electron-donating groups such as methyl at the ortho or meta positions of the benzyl pendent group are tolerated or improve anti-AChE activity relative to the unsubstituted benzyl analog [1]. The target compound contains this identical 2-methylbenzyl group attached to a 1,2,3-triazole core and represents a scaffold that could serve as a starting point for AChE inhibitor design.

Acetylcholinesterase Alzheimer's disease CNS drug discovery

Validated Application Scenarios for 1-[(2-Methylphenyl)methyl]triazole-4,5-dicarboxylic Acid (CAS 866844-60-2)


Medicinal Chemistry: Xanthine Oxidase Inhibitor Development for Hyperuricemia and Gout

This compound serves as the key free diacid precursor for synthesizing dimethyl N-(substituted-benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate derivatives with demonstrated XO inhibitory activity (IC₅₀ range: 0.71–2.25 μM) [1]. The 2-methyl substitution may provide additional potency modulation relative to the reported benzyl, 3-bromobenzyl, and 4-chlorobenzyl analogs, offering a distinct SAR vector for lead optimization programs targeting uric acid-lowering therapies.

Coordination Chemistry and Materials Science: Direct Metal-Organic Framework (MOF) Ligand

As a free bis(carboxylate)triazole ligand, the compound can directly coordinate to d¹⁰ and lanthanide metal centers in solvothermal synthesis without requiring ester hydrolysis, reducing synthetic steps and improving atom economy [2]. The 2-methylbenzyl substituent introduces steric bulk that may direct novel framework topologies distinct from those obtained with the N1-unsubstituted parent ligand, enabling the discovery of MOFs with tuned porosity, luminescence, or catalytic properties [2][3].

Neuroscience Drug Discovery: Acetylcholinesterase Inhibitor Scaffold for Alzheimer's Disease

The 2-methylbenzyl-1,2,3-triazole pharmacophore has been validated as a potency-enhancing motif in AChE inhibition (IC₅₀ = 1.9 μM for the most active congener in a carbazole-triazole hybrid series) [4]. The target compound, bearing this identical pharmacophore attached to a dicarboxylic acid-functionalized triazole core, offers a differentiated starting point for fragment-based or structure-based design of CNS-penetrant AChE inhibitors, with the carboxylic acid groups providing handles for prodrug or bioisostere modification.

Drug Design: Fragment Library Inclusion for Lead Discovery

With a molecular weight of 261.23 g/mol, TPSA of 105 Ų, XLogP3 of 1.4, and 2 HBD/6 HBA, the compound meets multiple drug-likeness criteria and is well-suited for inclusion in fragment-screening libraries [5]. Its enhanced lipophilicity (ΔLogP = +0.68) over the benzyl analog, combined with maintained polarity (ΔTPSA = –0.31 Ų) and one additional rotatable bond, makes it a valuable fragment for detecting weak binding interactions in targets that favor moderately lipophilic, conformationally adaptable ligands [5][6].

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